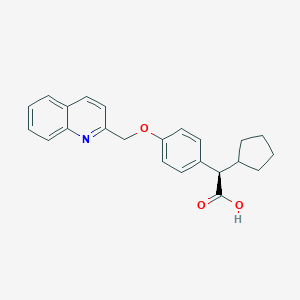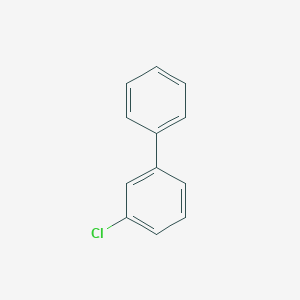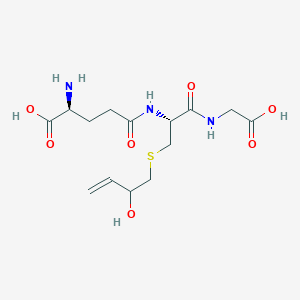
S-(2-Hydroxy-3-buten-1-yl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Hydroxy-3-buten-1-yl)glutathione (HBUG) is a naturally occurring molecule found in various plants, including broccoli, Brussels sprouts, and cauliflower. It is a member of the family of isothiocyanates, which are known for their potential health benefits. HBUG has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
S-(2-Hydroxy-3-buten-1-yl)glutathione exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. S-(2-Hydroxy-3-buten-1-yl)glutathione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells and tissues. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various enzymes, including those involved in the metabolism of xenobiotics (foreign substances) and those involved in the regulation of cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2-Hydroxy-3-buten-1-yl)glutathione has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized from its precursor, glucoraphanin. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have low toxicity and is well tolerated by cells and tissues. However, one limitation of S-(2-Hydroxy-3-buten-1-yl)glutathione is its instability, as it can be degraded by various enzymes and reactive species. This can make it challenging to study the effects of S-(2-Hydroxy-3-buten-1-yl)glutathione in vivo.
Orientations Futures
There are several future directions for the study of S-(2-Hydroxy-3-buten-1-yl)glutathione. One area of research is the development of S-(2-Hydroxy-3-buten-1-yl)glutathione-based therapeutics for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of S-(2-Hydroxy-3-buten-1-yl)glutathione and its effects on various signaling pathways. Finally, there is a need for the development of more stable forms of S-(2-Hydroxy-3-buten-1-yl)glutathione that can be used in vivo for the study of its effects on various biological systems.
Méthodes De Synthèse
S-(2-Hydroxy-3-buten-1-yl)glutathione can be synthesized from its precursor, glucoraphanin, which is found in cruciferous vegetables. The synthesis process involves the action of myrosinase, an enzyme found in these vegetables, on glucoraphanin. This reaction produces sulforaphane, which is then converted to S-(2-Hydroxy-3-buten-1-yl)glutathione by the action of glutathione transferase enzymes.
Applications De Recherche Scientifique
S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied extensively for its potential health benefits. It has been shown to have anticancer properties, as it induces apoptosis (programmed cell death) in cancer cells and inhibits their growth. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Propriétés
Numéro CAS |
133872-48-7 |
|---|---|
Nom du produit |
S-(2-Hydroxy-3-buten-1-yl)glutathione |
Formule moléculaire |
C14H23N3O7S |
Poids moléculaire |
377.42 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
Clé InChI |
DJDZSKKPHYBDRV-AGROOBSYSA-N |
SMILES isomérique |
C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canonique |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Séquence |
XXG |
Synonymes |
2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




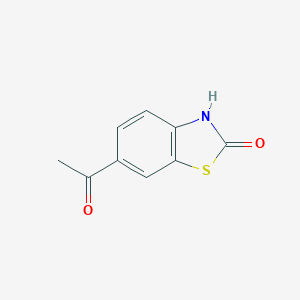

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
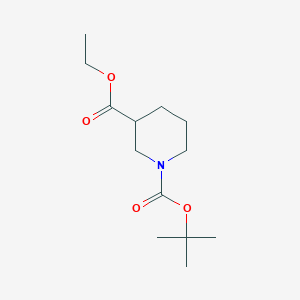

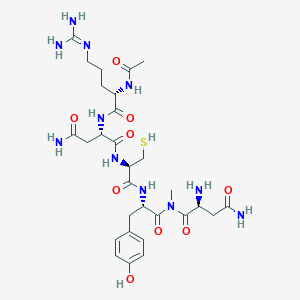

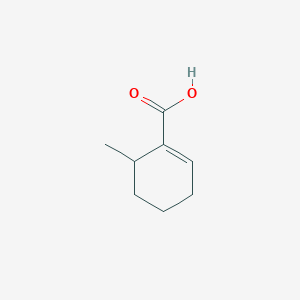


![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
